2'-Fluoro-3'-methylbiphenyl-3-carboxylic acid
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Description
2’-Fluoro-3’-methylbiphenyl-3-carboxylic acid is a chemical compound with the molecular formula C14H11FO2 and a molecular weight of 230.23 . It is also known by other synonyms such as 2’-FLUORO-3’-METHYLBIPHENYL-3-CARBOXYLIC ACID and 3-(2-fluoro-3-methylphenyl)benzoic acid .
Synthesis Analysis
While specific synthesis methods for 2’-Fluoro-3’-methylbiphenyl-3-carboxylic acid were not found, it’s worth noting that similar compounds have been synthesized using various methods. For instance, 2-fluoro-3-hydroxypropionic acid was synthesized using E. coli coexpressing methylmalonyl CoA synthase (MatBrp), methylmalonyl CoA reductase (MCR), and malonate transmembrane protein (MadLM) . Another study described the polymerase-directed synthesis of 2′-fluoro modified DNA, using commercially available 2′-fluoronucleoside triphosphates .Molecular Structure Analysis
The molecular structure of 2’-Fluoro-3’-methylbiphenyl-3-carboxylic acid consists of a biphenyl core with a carboxylic acid group, a fluorine atom, and a methyl group attached to the phenyl rings . The compound has a complexity of 279 and a topological polar surface area of 37.3Ų .Physical And Chemical Properties Analysis
The physical and chemical properties of 2’-Fluoro-3’-methylbiphenyl-3-carboxylic acid include a molecular weight of 230.23, a molecular formula of C14H11FO2, and a complexity of 279 . Other properties such as boiling point, melting point, and flash point were not found in the search results.Scientific Research Applications
Aurora Kinase Inhibitor
Compounds related to fluorinated carboxylic acids have been studied for their potential in treating cancer by inhibiting Aurora A kinase. These studies indicate a significant interest in fluorinated compounds for therapeutic applications, particularly in oncology (ロバート ヘンリー,ジェームズ, 2006).
Anti-Breast Cancer Agents
A series of novel substituted fluorinated carboxylic acids demonstrated potent antiproliferative effects against breast cancer cell lines. This suggests the value of these compounds in developing more effective cancer therapeutics (C. Karthikeyan et al., 2017).
Fluorine-Containing Organic Synthesis
Fluoro-substituted benzofurans, including those derived from fluorinated carboxylic acids, have been synthesized, showcasing the utility of fluorinated intermediates in creating bioactive molecules and materials (V. Ramarao et al., 2004).
Synthesis of Key Intermediates
Research into the synthesis of fluorinated biphenyl carboxylic acids highlights their importance as intermediates in pharmaceutical manufacturing. These studies underscore the role of fluorinated compounds in streamlining synthesis processes for medically relevant molecules (Yanan Qiu et al., 2009).
Fluorinated Ligands for Sensing and Imaging
Fluorine-modified tetracarboxylate ligands have been used to construct luminescent lanthanide metal-organic frameworks (LnMOFs) for cryogenic temperature sensing. This application demonstrates the versatility of fluorinated compounds beyond pharmaceuticals, extending into materials science and engineering (Dian Zhao et al., 2018).
properties
IUPAC Name |
3-(2-fluoro-3-methylphenyl)benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO2/c1-9-4-2-7-12(13(9)15)10-5-3-6-11(8-10)14(16)17/h2-8H,1H3,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYMIEMKIHLESLQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C2=CC(=CC=C2)C(=O)O)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90681786 |
Source
|
Record name | 2'-Fluoro-3'-methyl[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90681786 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2'-Fluoro-3'-methylbiphenyl-3-carboxylic acid | |
CAS RN |
1215206-02-2 |
Source
|
Record name | 2'-Fluoro-3'-methyl[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90681786 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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